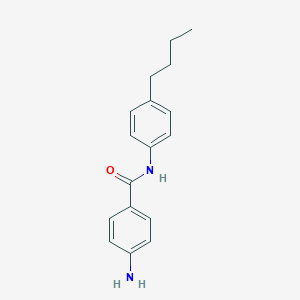

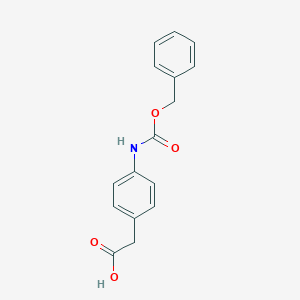

(4-Benzyloxycarbonylaminophenyl)-acetic acid

Descripción general

Descripción

Synthesis Analysis

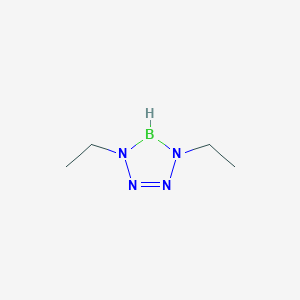

The synthesis of related compounds involves the functionalization of various ring nitrogens and amino groups. For example, a practical synthesis method for a dipeptide mimetic has been developed, which demonstrates the regioselective functionalization of the N1 and N5 ring nitrogens and the C3 amino group . This method could potentially be adapted for the synthesis of (4-Benzyloxycarbonylaminophenyl)-acetic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (4-Benzyloxycarbonylaminophenyl)-acetic acid has been characterized using various spectroscopic techniques such as IR, UV, and PMR spectra . These techniques could be employed to analyze the molecular structure of (4-Benzyloxycarbonylaminophenyl)-acetic acid, providing insights into its functional groups and overall conformation.

Chemical Reactions Analysis

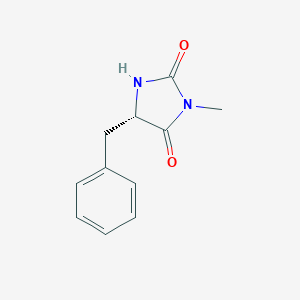

The papers describe the cyclization reactions of certain amino acids in acetic anhydride, leading to the formation of different cyclic compounds . These reactions indicate the reactivity of the amino acid derivatives under specific conditions, which could be relevant when considering the chemical reactions that (4-Benzyloxycarbonylaminophenyl)-acetic acid might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (4-Benzyloxycarbonylaminophenyl)-acetic acid are not directly discussed in the provided papers, the properties of structurally related compounds have been evaluated. For instance, the stability of ketonic and enolic forms of the synthesized compounds has been assessed using calculations by Hückel's method . Similar analyses could be conducted for (4-Benzyloxycarbonylaminophenyl)-acetic acid to determine its stability and other physical and chemical properties.

Aplicaciones Científicas De Investigación

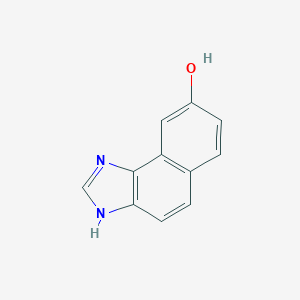

Synthesis and Antibacterial Activity of Benzophenone Analogues : A study by Ranganatha et al. (2014) synthesized different 4-hydroxy benzophenones and their acetic acid derivatives with pharmaceutical importance. These compounds showed significant bacterial growth inhibition, indicating potential applications in antibacterial therapies (Ranganatha, Prashanth, Naveen, Al‐Ghorbani, Asha, & Khanum, 2014).

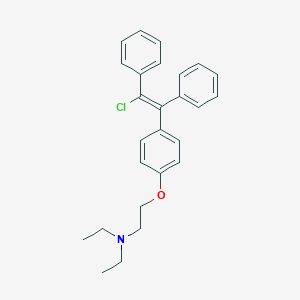

Degradation of Chlorophenols : Research by Sharma, Mukhopadhyay, and Murthy (2012) evaluated the degradation of 4-chlorophenol using organic oxidants in combination with UV irradiation. This study provides insights into the environmental applications of related phenylacetic acid derivatives in pollutant degradation (Sharma, Mukhopadhyay, & Murthy, 2012).

Photocatalytic Purification of Water : Matthews (1990) investigated the photocatalytic degradation of various organic compounds, including phenol and chlorophenols, in water using titanium dioxide and UV light. This research suggests potential applications of related phenylacetic acid derivatives in water purification technologies (Matthews, 1990).

Cyclization of Acetic Acid Derivatives : Bekhli, Peresleni, and Turchin (1970) studied the cyclization in acetic anhydride of β-(2-carboxy-5-chlorophenylamino) propionic acid and its nitrile, which shares structural similarities with the compound . This research may provide insights into the chemical behavior and potential synthetic applications of related compounds (Bekhli, Peresleni, & Turchin, 1970).

Mecanismo De Acción

Target of Action

Many compounds interact with specific proteins or enzymes in the body, altering their function. These targets are often key components of biochemical pathways. The specific targets of a compound depend on its chemical structure and properties .

Mode of Action

The compound may bind to its target, changing the target’s shape or function. This can activate or inhibit the target, leading to changes in downstream biochemical pathways .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that is crucial for a certain metabolic pathway, thereby slowing down or stopping that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is excreted. These properties can greatly affect the compound’s bioavailability, or how much of the compound actually reaches its target .

Result of Action

The ultimate effects of the compound depend on the roles of the targets and pathways it affects. This could range from changes in cellular metabolism to alterations in whole-body physiology .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(phenylmethoxycarbonylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)10-12-6-8-14(9-7-12)17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXZPLVJWDISOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzyloxycarbonylaminophenyl)-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

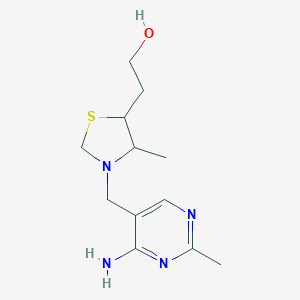

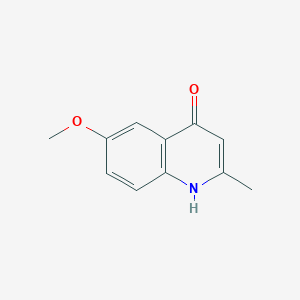

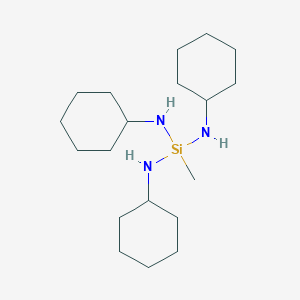

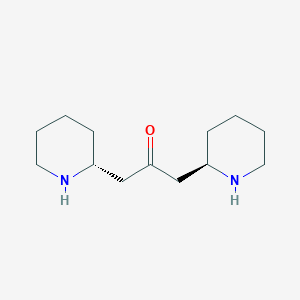

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.